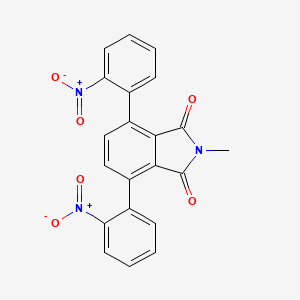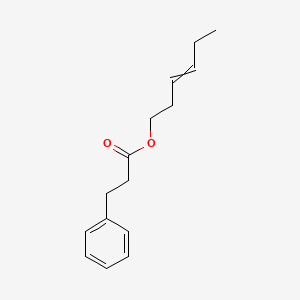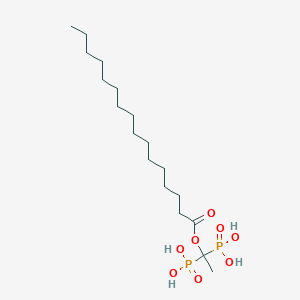![molecular formula C15H14N2O2 B12566859 4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol](/img/structure/B12566859.png)
4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol typically involves the condensation reaction between an aldehyde or ketone and a primary amine. One efficient method involves the reaction of 1-hydroxyimino-1-phenylpropan-2-one with 4-aminophenol in the presence of a base such as triethylamine in ethanol at reflux conditions . The reaction proceeds smoothly, yielding the desired Schiff base.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of aqueous hydrogen peroxide as an oxidant, can also be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in ethanol.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of alkylated phenols.
Applications De Recherche Scientifique
4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antifungal, antiviral, and antibacterial properties.
Medicine: Potential use in the development of new therapeutic agents due to its biological activities.
Industry: Used as an intermediate in the synthesis of dyes, pigments, and polymer stabilizers.
Mécanisme D'action
The mechanism of action of 4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol involves its ability to coordinate with metal ions through the imine nitrogen and phenolic oxygen atoms. This coordination can stabilize various oxidation states of metals, making it useful in catalytic transformations . The compound’s biological activity is attributed to its ability to interact with cellular targets, disrupting essential biological processes in pathogens .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-aminophenol: A precursor in the synthesis of 4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol.
Schiff bases: A broad class of compounds with similar structural features.
Uniqueness
This compound is unique due to its specific structure, which allows it to form stable metal complexes and exhibit a wide range of biological activities. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes .
Propriétés
Formule moléculaire |
C15H14N2O2 |
|---|---|
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol |
InChI |
InChI=1S/C15H14N2O2/c1-11(16-13-7-9-14(18)10-8-13)15(17-19)12-5-3-2-4-6-12/h2-10,18-19H,1H3/b16-11?,17-15- |
Clé InChI |
CXOSQHSGIHORFG-XQHWYNRFSA-N |
SMILES isomérique |
CC(=NC1=CC=C(C=C1)O)/C(=N/O)/C2=CC=CC=C2 |
SMILES canonique |
CC(=NC1=CC=C(C=C1)O)C(=NO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


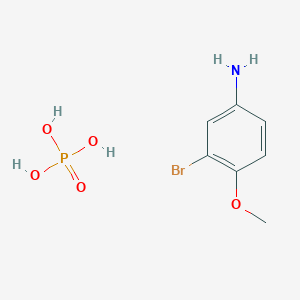
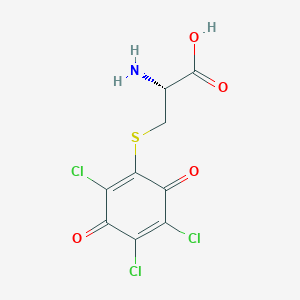
![1'-Benzyl[1,4'-bipiperidin]-4-one](/img/structure/B12566804.png)
![3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane](/img/structure/B12566810.png)

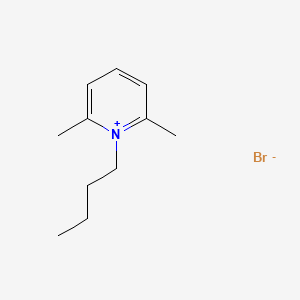
![2,2'-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile](/img/structure/B12566831.png)
![[Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol](/img/structure/B12566832.png)
![2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)methyl]-](/img/structure/B12566833.png)
![2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane](/img/structure/B12566838.png)
![1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B12566840.png)
